molecular formula C6H8Cl2N4 B8117558 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride

Cat. No.: B8117558
M. Wt: 207.06 g/mol
InChI Key: OGLDUXBYKWOJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride is a heterocyclic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a pyrrole ring, and the presence of a carbonitrile group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the coupling of pyrrole and acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO), to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets. For instance, as a GPR119 agonist, it binds to the GPR119 receptor, activating signaling pathways that enhance insulin secretion and improve glucose homeostasis . The compound’s structure allows it to fit into the receptor’s binding site, triggering a conformational change that initiates downstream signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile dihydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4.2ClH/c7-1-5-4-2-8-3-6(4)10-9-5;;/h8H,2-3H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGLDUXBYKWOJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.